6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a member of the chromone family of compounds, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory disorders. Another direction is to explore the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective methods for synthesizing and delivering it.
Synthesis Methods
The synthesis of 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one involves the reaction of 6-bromo-2-hydroxychromone with N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography.
Scientific Research Applications
6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Properties
IUPAC Name |
6-bromo-3-[(E)-N-[(3,5-dichloropyridin-4-yl)amino]-C-methylcarbonimidoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3O2/c1-8(21-22-15-12(18)6-20-7-13(15)19)11-5-9-4-10(17)2-3-14(9)24-16(11)23/h2-7H,1H3,(H,20,22)/b21-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPDQRULPJWESU-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=NC=C1Cl)Cl)/C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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